BenchChemオンラインストアへようこそ!

3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile

P-glycoprotein drug transporter Caco-2 monolayer

3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile (CAS 34245-14-2), also designated as D-617 and Verapamil EP Impurity F, is a major N-dealkylated phase I metabolite of the calcium channel blocker verapamil. This secondary amino nitrile (C₁₇H₂₆N₂O₂, MW 290.4) is listed in the European Pharmacopoeia as a specified impurity for verapamil drug substance and formulated products.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 34245-14-2
Cat. No. B020438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile
CAS34245-14-2
Synonyms3,4-Dimethoxy-α-[3-(methylamino)propyl]-α-(1-methylethyl)benzeneacetonitrile; _x000B_1-Isopropyl-1-N-methylpropylamino-(3,4-dimethoxyphenyl)acetonitrile;  _x000B_2-(3,4-Dimethoxyphenyl)-2-isopropyl-5-(methylamino)valeronitrile;  N-Methyl-4-(3,4-dimethoxyphenyl)-4-c
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)C(CCCNC)(C#N)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C17H26N2O2/c1-13(2)17(12-18,9-6-10-19-3)14-7-8-15(20-4)16(11-14)21-5/h7-8,11,13,19H,6,9-10H2,1-5H3
InChIKeyWLOBUUJURNEQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile (CAS 34245-14-2) for Verapamil Metabolite D-617 Research and Analytical Reference Procurement


3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile (CAS 34245-14-2), also designated as D-617 and Verapamil EP Impurity F, is a major N-dealkylated phase I metabolite of the calcium channel blocker verapamil [1]. This secondary amino nitrile (C₁₇H₂₆N₂O₂, MW 290.4) is listed in the European Pharmacopoeia as a specified impurity for verapamil drug substance and formulated products [2]. Unlike the parent drug verapamil, D-617 is not a P-glycoprotein inhibitor but functions as a P-gp transport substrate, distinguishing it from verapamil and its principal metabolite norverapamil in drug-transporter interaction studies [1]. Commercially, this compound is supplied as both the free base (CAS 34245-14-2, purity ≥95%) and the hydrochloride salt (CAS 67775-97-7) for use as a certified reference standard in analytical method development, ANDA regulatory submissions, and pharmacokinetic/metabolite identification workflows [2].

Why D-617 Cannot Be Interchanged with Verapamil, Norverapamil, or D-620 in Research and Analytical Applications


Despite sharing a common 3,4-dimethoxyphenyl core with verapamil and its other primary metabolites, D-617 exhibits a fundamentally divergent pharmacological profile that precludes simple substitution. Verapamil and norverapamil are potent P-glycoprotein (P-gp) inhibitors (IC₅₀ 1.1 and 0.3 μM, respectively), whereas D-617 is exclusively a P-gp substrate with no inhibitory activity up to 100 μM [1]. In cardiac electrophysiology, D-617 produces no measurable effect on atrioventricular (AV) nodal conduction, in contrast to verapamil which prolongs AV nodal block cycle lengths by 11–27% [2]. Furthermore, D-617 and D-620 do not block HERG potassium channels at concentrations up to 30 μM, while verapamil, norverapamil, and D-703 potently block HERG with IC₅₀ values of 3.8, 3.8, and 2.2 μM, respectively [3]. These evidence-grounded differences carry direct consequences for experimental design in drug-transporter interaction studies, cardiac safety pharmacology assessments, and metabolite quantification assays—contexts where substituting D-617 with a pharmacologically active congener would introduce confounding variables and invalidate results.

Quantitative Comparative Evidence for 3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile (D-617) Differentiation


P-Glycoprotein Transport Classification: D-617 Is a Bona Fide P-gp Substrate, Not an Inhibitor, Unlike Verapamil and Norverapamil

In a polarized transport assay using P-gp-expressing Caco-2 and L-MDR1 cell monolayers, D-617 (5 μM) exhibited significantly higher basal-to-apical than apical-to-basal apparent permeability, confirming active P-gp-mediated efflux. In contrast, verapamil and norverapamil showed no directional transport, instead acting as P-gp inhibitors with digoxin transport IC₅₀ values of 1.1 μM and 0.3 μM, respectively. D-617 did not inhibit P-gp at concentrations up to 100 μM [1]. This functional dichotomy—substrate vs. inhibitor—within a single metabolic pathway is a defining differential characteristic for procurement decisions.

P-glycoprotein drug transporter Caco-2 monolayer MDR1 efflux transport

HERG Potassium Channel Blockade: D-617 Exhibits No HERG Inhibition at 30 μM, Whereas Verapamil and Norverapamil Display Potent Block

In two-electrode voltage-clamp experiments on HERG channels heterologously expressed in Xenopus oocytes, D-617 and D-620 produced no blockade of HERG-mediated currents at concentrations up to 30 μM (n = 3). In direct comparison, verapamil blocked HERG with an IC₅₀ of 3.8 ± 0.2 μM, norverapamil (D-591) with an IC₅₀ of 3.8 ± 0.3 μM, and D-703 with an IC₅₀ of 2.2 ± 0.4 μM [1]. This represents a >7.9-fold safety margin for D-617 relative to verapamil on this critical cardiac repolarization channel.

hERG cardiac safety potassium channel Xenopus oocyte QT prolongation

Atrioventricular Nodal Electrophysiology: D-617 Produces No AV Nodal Conduction Effects While Verapamil Prolongs Conduction by 11–27%

In the retrogradely perfused isolated rabbit heart, verapamil at 5 and 10 ng/mL significantly prolonged anterograde AV nodal block cycle length by 11% and 27%, and retrograde AV nodal block cycle length by 10% and 25%, respectively. Norverapamil at 100 ng/mL produced qualitatively similar effects equivalent to 20–50% of verapamil's 10 ng/mL response. D-620 showed small but statistically significant effects on select AV nodal parameters. By contrast, D-617 at estimated free therapeutic concentrations had no statistically significant effect on any AV nodal parameter measured [1]. This electrophysiological inactivity uniquely differentiates D-617 from all other circulating verapamil metabolites.

atrioventricular node electrophysiology isolated heart verapamil metabolite cardiac conduction

CYP3A4 Mechanism-Based Inactivation Potency: D-617 Exhibits the Lowest Inactivation Efficiency Among Verapamil-Derived Compounds

Using pooled human liver microsomes and cDNA-expressed CYP3A4 (+b5), the mechanism-based inactivation kinetic parameters for CYP3A4 were determined for verapamil enantiomers and metabolites. D-617 displayed inactivation parameters of kᵢₙₐ꜀ₜ = 0.07 min⁻¹ and K_I = 7.93 μM. The inactivation potency ratio (kᵢₙₐ꜀ₜ/K_I) placed D-617 as the weakest CYP3A4 inactivator in rank order: S-norverapamil > S-verapamil > R-norverapamil > R-verapamil > D-617 [1]. Specifically, D-617's inactivation efficiency was approximately 16-fold lower than S-norverapamil and 9-fold lower than S-verapamil.

CYP3A4 mechanism-based inhibition drug-drug interaction human liver microsomes inactivation kinetics

Pharmacokinetic Half-Life: D-617 Exhibits an Intermediate Elimination Half-Life of 8.5 h, Distinct from Verapamil (4.4 h) and D-620 (15.8 h)

Following oral administration of a conventional-release verapamil preparation (120 mg) in cardiac patients, the mean plasma elimination half-lives were: verapamil 4.4 h, norverapamil 6.6 h, D-617 8.5 h, and D-620 15.8 h [1]. D-617's half-life is approximately 1.9-fold longer than verapamil and 1.3-fold longer than norverapamil, but only 54% of D-620's extended half-life. This intermediate pharmacokinetic profile, combined with its role as the most abundant urinary metabolite (11.4% cumulative urinary excretion over 48 h vs. 1% for verapamil, 2.2% for norverapamil, and 6.7% for D-620) [2], establishes D-617 as the predominant circulating N-dealkylated species for sustained-exposure studies.

half-life pharmacokinetics verapamil metabolites oral administration slow-release formulation

CYP Enzyme Formation Pathway: D-617 Is Uniquely Generated by Both CYP3A4 and CYP1A2, While Norverapamil Formation Depends Solely on CYP3A4

In a panel of 21 human liver microsomes characterized for individual P450 enzyme expression, the formation rate of D-617 from racemic verapamil was significantly correlated with both CYP3A4 content (r = 0.85, P < 0.001) and CYP1A2 content (r = 0.57, P < 0.01). Formation of norverapamil was correlated only with CYP3A4 expression. Additionally, anti-CYP3A antibodies reduced D-617 formation to 37.1 ± 11% of control (S-verapamil substrate) and 40.6 ± 6.8% (R-verapamil), confirming dual-enzyme contribution [1]. This dual CYP pathway distinguishes D-617 from norverapamil, whose formation is exclusively CYP3A4-dependent, and has implications for predicting interindividual variability and drug–drug interaction susceptibility.

CYP3A4 CYP1A2 verapamil metabolism human liver microsomes drug metabolism

Validated Research and Industrial Application Scenarios for D-617 (CAS 34245-14-2) Based on Quantitative Evidence


Drug-Transporter Interaction Studies Requiring a P-gp Substrate Without Inhibitory Activity

D-617 is the only major verapamil metabolite that functions exclusively as a P-glycoprotein substrate (demonstrated in Caco-2 and L-MDR1 monolayers) without measurable P-gp inhibitory activity up to 100 μM . This makes it an ideal probe for bidirectional transport assays and P-gp-mediated drug–drug interaction screening, where use of verapamil (IC₅₀ 1.1 μM) or norverapamil (IC₅₀ 0.3 μM) would introduce P-gp inhibition artifacts. Laboratories conducting ABCB1 substrate profiling or intestinal absorption modeling should prioritize D-617 to eliminate transporter inhibition as a confounding variable.

Cardiac Safety Pharmacology Panels and hERG Screening Assays

The complete absence of hERG channel blockade by D-617 at concentrations up to 30 μM (vs. verapamil IC₅₀ 3.8 μM) , combined with its lack of AV nodal electrophysiological effects in the isolated perfused heart , positions D-617 as a valuable negative control compound in cardiac ion channel screening panels. Pharmaceutical companies and CROs conducting Comprehensive in vitro Proarrhythmia Assay (CiPA) panels or hERG liability assessments can use D-617 to validate assay specificity without introducing false-positive hERG signals.

Regulatory ANDA Analytical Method Development and Quality Control for Verapamil Drug Products

As Verapamil EP Impurity F, D-617 (CAS 34245-14-2) is a pharmacopoeial-specified impurity required for analytical method validation, system suitability testing, and forced degradation studies during Abbreviated New Drug Application (ANDA) submissions for generic verapamil formulations . Certified reference standards of D-617 (free base or hydrochloride salt, CAS 67775-97-7) with full characterization data and traceability to EP/USP monographs are essential for QC laboratories performing related substances testing by HPLC or UPLC.

In Vitro Drug Metabolism Studies Using D-617 as a Dual CYP3A4/CYP1A2 Pathway Probe

The formation of D-617 from verapamil is catalyzed by both CYP3A4 (r = 0.85, P < 0.001) and CYP1A2 (r = 0.57, P < 0.01) in human liver microsomes, in contrast to norverapamil formation which is exclusively CYP3A4-dependent . This dual-enzyme origin makes D-617 a unique metabolic probe for simultaneously assessing CYP3A4 and CYP1A2 activity in hepatocyte incubations, microsomal stability assays, or enzyme induction studies. Contract research organizations offering CYP phenotyping services can use D-617 formation rate as a composite readout for two major drug-metabolizing P450 isoforms in a single analytical endpoint.

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.